2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 365542-31-0
VCID: VC11724823
InChI: InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+;
SMILES: COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester

CAS No.: 365542-31-0

Cat. No.: VC11724823

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester - 365542-31-0

Specification

CAS No. 365542-31-0
Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
IUPAC Name methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate;hydrochloride
Standard InChI InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+;
Standard InChI Key PYXWCKDXJMRJBN-HRNDJLQDSA-N
Isomeric SMILES COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2.Cl
SMILES COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl
Canonical SMILES COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate; hydrochloride, reflects its hybrid aromatic system. Key features include:

  • A 2-hydroxybenzoate (salicylate) backbone, which confers acidity (pKa2.8\text{p}K_a \approx 2.8) and metal-chelating properties.

  • A vinylpyridine substituent at the 6-position, introducing π-conjugation and potential for intermolecular interactions.

  • A methyl ester group at the carboxylate, enhancing lipophilicity and stability compared to the free acid.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing. The trans-configuration (EE) of the vinyl group is stabilized by conjugation between the pyridine and benzene rings, as evidenced by its isomeric SMILES notation.

Table 1: Comparative Molecular Properties of Related Benzoate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS No.Key Substituents
2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-BA methyl esterC15H14ClNO3\text{C}_{15}\text{H}_{14}\text{ClNO}_{3}291.73365542-31-0Hydroxyl, methyl ester, vinylpyridine
4-Bromoacetyl-2-methyl benzoic acid methyl esterC11H11BrO3\text{C}_{11}\text{H}_{11}\text{BrO}_{3}287.11N/ABromoacetyl, methyl ester
2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-BA methyl esterC20H18O3\text{C}_{20}\text{H}_{18}\text{O}_{3}306.36N/AHydroxyl, methyl ester, naphthylethyl

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocol for 2-hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester is documented, its synthesis likely follows established pathways for analogous vinyl-aromatic esters. A plausible three-step route involves:

  • Esterification: Reacting 2-hydroxy-6-bromobenzoic acid with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form the methyl ester intermediate .

  • Pd-Catalyzed Coupling: Employing a Suzuki-Miyaura or Heck reaction to introduce the vinylpyridine group. For example, coupling the brominated intermediate with 2-vinylpyridine using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 as a catalyst .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Parameters

  • Catalyst Selection: Palladium complexes like Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2 or Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (3–5 mol%) are optimal for vinylation, as demonstrated in related syntheses .

  • Solvent Systems: Mixed polar aprotic solvents (e.g., THF/H2O\text{THF}/\text{H}_2\text{O}) enhance coupling efficiency by balancing substrate solubility and catalyst activity .

  • Halogenation: If bromination is required, NN-bromosuccinimide (NBS) in THF/H2O\text{THF}/\text{H}_2\text{O} (1:1) achieves regioselective α-halogenation .

Physicochemical Properties

Spectral Data

Although experimental spectra for this compound are unavailable, its structural analogs provide predictive insights:

  • 1H NMR^1\text{H NMR}: Expected signals include a singlet for the methyl ester (δ3.84.0\delta \approx 3.8–4.0), doublets for the vinyl protons (δ6.67.3\delta \approx 6.6–7.3), and aromatic resonances between δ7.28.0\delta 7.2–8.0 .

  • IR Spectroscopy: Strong absorptions for ester carbonyl (1720cm1\approx 1720 \, \text{cm}^{-1}), hydroxyl (3400cm1\approx 3400 \, \text{cm}^{-1}), and pyridine C=N (1600cm1\approx 1600 \, \text{cm}^{-1}).

Solubility and Stability

  • Solubility: High solubility in DMSO\text{DMSO}, methanol, and DMF\text{DMF}; moderate in CH2Cl2\text{CH}_2\text{Cl}_2; low in hexane.

  • Stability: Stable under inert atmospheres at 20C-20^\circ\text{C}; prone to hydrolysis in aqueous basic conditions due to the ester group.

Research Gaps and Future Directions

Unexplored Biological Activities

  • Antimicrobial Screening: Pyridine derivatives often show activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Kinase Inhibition: The hydroxyl-vinylpyridine motif could target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Synthetic Optimization

  • Green Chemistry Approaches: Replace Pd catalysts with Fe- or Ni-based systems to reduce costs and environmental impact .

  • Continuous Flow Synthesis: Enhance yield and scalability compared to batch reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator